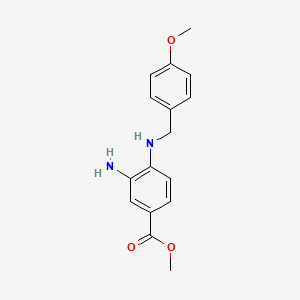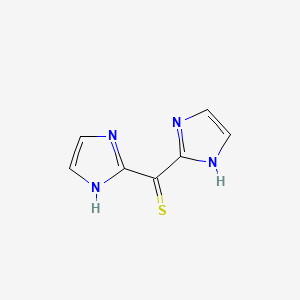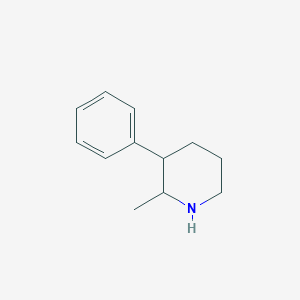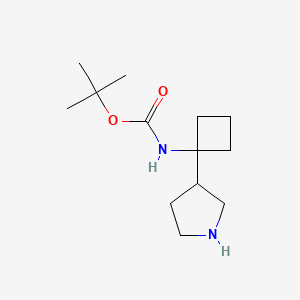
tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a pyrrolidine ring, which is further connected to a cyclobutane ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
The synthesis of tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate typically involves the protection of the amino group with a Boc group. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, often using reagents like alkyl halides or acyl chlorides.
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate largely depends on its use and the context in which it is applied. In organic synthesis, the Boc group serves as a protecting group, preventing the amino group from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate include other Boc-protected amines and amino acids. These compounds share the common feature of having a Boc group protecting an amino functionality. this compound is unique due to its specific structure, which includes a pyrrolidine ring and a cyclobutane ring. This structural uniqueness can impart different chemical and physical properties compared to other Boc-protected compounds .
Some similar compounds include:
- Boc-protected glycine
- Boc-protected alanine
- Boc-protected lysine
These compounds are also used in organic synthesis and have applications in peptide synthesis and drug development.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-(1-pyrrolidin-3-ylcyclobutyl)carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(6-4-7-13)10-5-8-14-9-10/h10,14H,4-9H2,1-3H3,(H,15,16) |
InChI Key |
OFHVHNZTMIEBHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2CCNC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8777439.png)
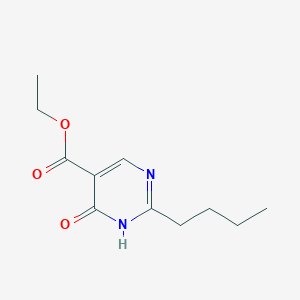
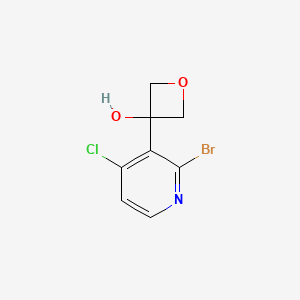
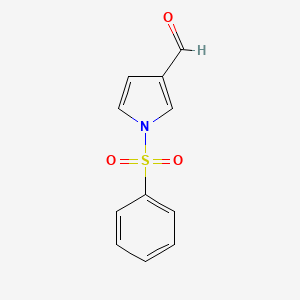
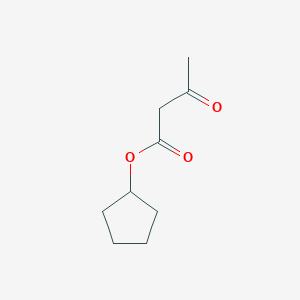
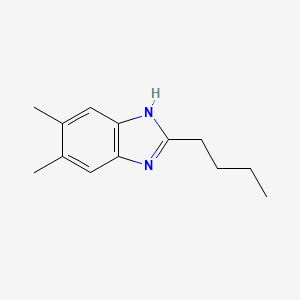

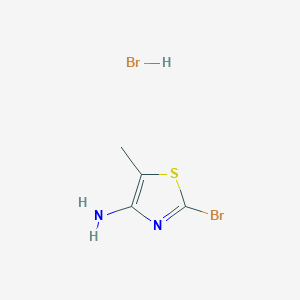
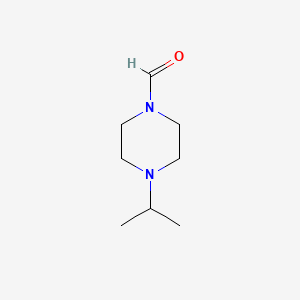
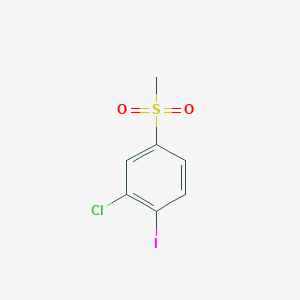
![5-Chloro-2-methylbenzo[b]thiophene](/img/structure/B8777514.png)
